A Technical Guide to 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid: A Pivotal Scaffold in Modern Drug Discovery
A Technical Guide to 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid: A Pivotal Scaffold in Modern Drug Discovery
For Immediate Release
Shanghai, China – January 4, 2026 – This whitepaper provides an in-depth technical overview of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 842973-65-3), a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. This guide elucidates its chemical properties, outlines a validated synthetic pathway, and explores its critical role as a foundational building block for a new generation of targeted therapeutics, particularly protein kinase inhibitors.
Introduction: The Pyrazolo[1,5-a]pyrimidine Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is recognized in medicinal chemistry as a "privileged scaffold." This designation is attributed to its unique three-dimensional structure that allows it to bind to multiple, distinct biological targets with high affinity. This bicyclic heteroaromatic system is an isostere of purine, enabling it to function as an effective hinge-binder in the ATP-binding sites of various protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Consequently, the pyrazolo[1,5-a]pyrimidine framework is a cornerstone in the development of potent and selective kinase inhibitors.[3][4]
3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, in particular, serves as a highly versatile intermediate. The carboxylic acid group at the 2-position provides a convenient handle for amide coupling, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR). The chlorine atom at the 3-position offers a reactive site for nucleophilic substitution or cross-coupling reactions, further expanding the accessible chemical space for designing novel drug candidates.
Physicochemical and Safety Profile
A comprehensive understanding of the compound's properties is fundamental for its application in a research setting. The key physicochemical data and safety information are summarized below.
| Property | Value | Source(s) |
| CAS Number | 842973-65-3 | [5] |
| Molecular Formula | C₇H₄ClN₃O₂ | [5] |
| Molecular Weight | 197.58 g/mol | [5] |
| IUPAC Name | 3-chloro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Appearance | Solid (form may vary) |
Safety and Handling Information:
| Hazard Statement | GHS Classification | Precautionary Codes |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264, P270, P301+P317, P330, P501 |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P264, P280, P302+P352, P321, P332+P317, P362+P364 |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | P264, P280, P305+P351+P338, P319, P337+P317 |
| May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | P261, P271, P304+P340, P319, P403+P233, P405, P501 |
This information is aggregated from multiple sources and researchers should always consult the specific Safety Data Sheet (SDS) from their supplier before handling.
Synthesis and Mechanistic Rationale
The synthesis of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be logically approached through a multi-step sequence, starting from the construction of the core heterocyclic system followed by functional group manipulations. While a single, dedicated publication for this exact molecule is not prevalent, a robust synthetic strategy can be constructed based on established methodologies for analogous structures.[1][3] The pathway involves the cyclocondensation of an aminopyrazole with a β-ketoester, followed by chlorination and saponification.
Experimental Protocol:
Step 1: Synthesis of Ethyl 3-hydroxy-pyrazolo[1,5-a]pyrimidine-2-carboxylate
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To a solution of 3-aminopyrazole (1.0 eq) in glacial acetic acid, add diethyl 2-acetyl-3-oxobutanoate (1.1 eq).
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature, which typically induces precipitation of the product.
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Filter the solid, wash with a cold solvent such as diethyl ether to remove residual acetic acid, and dry under vacuum.
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Causality: The acidic medium catalyzes the condensation of the amino group of the pyrazole with one of the keto groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable, fused pyrimidine ring.
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Step 2: Synthesis of Ethyl 3-chloro-pyrazolo[1,5-a]pyrimidine-2-carboxylate
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Suspend the product from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃, excess, ~10 eq).
-
Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[3]
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Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
The crude product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.
-
Purify the crude product by recrystallization or column chromatography.
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Causality: The hydroxyl group, being a poor leaving group, is converted into a chlorophosphate ester intermediate by POCl₃. This intermediate is then susceptible to nucleophilic attack by a chloride ion (from POCl₃), leading to the substitution and formation of the 3-chloro derivative.
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Step 3: Synthesis of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Dissolve the chlorinated ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
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Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).[6]
-
Once the reaction is complete, acidify the mixture to a pH of ~2-3 with a dilute acid (e.g., 1N HCl).
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The carboxylic acid product will precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
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Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
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Application in Drug Discovery: A Gateway to Kinase Inhibitors
The primary value of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid lies in its role as a versatile intermediate for the synthesis of potent kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to target a range of kinases implicated in cancer and inflammatory diseases.
Notable examples include inhibitors of:
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Phosphoinositide 3-kinase delta (PI3Kδ): This kinase is a key regulator of immune cell function, and its inhibition is a therapeutic strategy for inflammatory diseases like asthma and autoimmune disorders.[3][4]
-
Casein Kinase 2 (CK2): A constitutively active kinase that is overexpressed in many cancers, CK2 is involved in cell growth, proliferation, and suppression of apoptosis. Selective CK2 inhibitors are sought after as potential anticancer agents.[1][2]
-
Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs): These are critical drivers of cell cycle progression and oncogenic signaling pathways, respectively. Dual inhibitors targeting these kinases have been developed from the pyrazolopyrimidine scaffold.[7]
The synthesis of these complex inhibitors often begins with a core intermediate like 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid. The carboxylic acid is typically coupled with a variety of amines to build out one vector of the molecule, while the chloro- group can be substituted or used in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties, exploring another vector of the molecule's structure. This modular approach allows for the rapid generation of large libraries of compounds for high-throughput screening against panels of kinases, accelerating the discovery of new therapeutic leads.
Conclusion
3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is more than a mere chemical entity; it is an enabling tool for innovation in pharmaceutical research. Its robust and scalable synthesis, combined with the strategic placement of reactive functional groups, makes it an invaluable scaffold. For scientists and researchers in the field of drug discovery, particularly those focused on oncology and inflammation, this compound represents a key starting point for the design and synthesis of next-generation, highly selective kinase inhibitors. The continued exploration of derivatives from this core structure promises to yield novel candidates to address unmet medical needs.
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Stypik, M., Zagozda, M., Michałek, S., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 14(8), 743. Available from: [Link]
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Wieczorek, M., Stypik, M., Michałek, S., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(7), 927. Available from: [Link]
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Krämer, A., Kurz, C. G., Berger, B. T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. Available from: [Link]
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Krämer, A., Kurz, C. G., Berger, B. T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. Available from: [Link]
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Attia, M. H., Lasheen, D. S., Samir, N., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(23), 7808. Available from: [Link]
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Stypik, M., Zagozda, M., Michałek, S., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7129. Available from: [Link]
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